molecular formula C10H11ClF3N B1456667 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride CAS No. 1228880-06-5

1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

Cat. No. B1456667
M. Wt: 237.65 g/mol
InChI Key: AGDNJJXCPAHITL-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C10H11ClF3N . It is a white crystalline solid . The compound has certain application value in the field of medicine and can be used as an intermediate in anxiolytic drugs . It can also be used to synthesize a variety of biologically active compounds .


Synthesis Analysis

The preparation method of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is relatively simple. A common method is to obtain the target compound by sulfonation, acylation, and reduction of benzyl alcohol .


Molecular Structure Analysis

The InChI code of the compound is 1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9;/h1-4H,5-6,14H2;1H . This indicates the presence of a trifluoromethyl group attached to a phenyl group, which is further attached to a cyclopropanamine group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.65 . It is a solid at room temperature . The storage temperature is at room temperature under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is a compound whose synthesis involves the transformation of a carboxy group into a trifluoromethyl group using sulfur tetrafluoride. This synthesis demonstrates its potential for large-scale production (Bezdudny et al., 2011).
  • Another study presents a water-soluble neurokinin-1 receptor antagonist, which includes a structural component similar to 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. This showcases its utility in creating compounds with high affinity and solubility, relevant for applications in treating conditions like emesis and depression (Harrison et al., 2001).

Application in Material Science

  • A fluorinated aromatic diamine monomer, including a trifluoromethylphenyl group, has been synthesized for the development of new fluorine-containing polyimides. These polymers demonstrate excellent solubility and thermal stability, indicating the potential use of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride in high-performance materials (Yin et al., 2005).

Pharmacological Research

  • The compound has been used in the synthesis of dopaminergic agents, indicating its potential use in the development of drugs targeting dopamine receptors, which could be relevant for treating various neurological disorders (Pfeiffer et al., 1982).

Metabolic Studies

  • In a study on the metabolism of a selective androgen receptor modulator, a compound structurally related to 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride was analyzed, highlighting the compound's relevance in understanding drug metabolism and pharmacokinetics (Wu et al., 2006).

Catalysis and Organic Synthesis

  • The compound's structure is relevant in catalytic reactions, such as the synthesis of cyclopropanes and other cyclic compounds, which are crucial in organic synthesis and pharmaceutical research (Morandi et al., 2011).

Safety And Hazards

The compound may be irritating to the lungs, skin, and eyes, and therefore appropriate protective gloves and glasses are required for handling . In addition, one should not inhale its dust or vapor, avoid contact with fire and high temperature . During storage, it should be kept in a cool, dry place, away from fire and oxidizing agents .

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug . Therefore, 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride could potentially be used in the development of new pharmaceuticals.

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9;/h1-4H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDNJJXCPAHITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856184
Record name 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

CAS RN

1228880-06-5
Record name Cyclopropanamine, 1-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228880-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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